Potent Cytotoxicity Against HL60 Leukemia Cells: A Direct Comparison with Inactive Nimbin and Less Potent Salannin
28-Deoxonimbolide demonstrates potent cytotoxic activity against human promyelocytic leukemia HL60 cells, with an IC50 value of 2.7 μM after 48 hours of treatment in an MTT assay [1]. This is in stark contrast to the majority of limonoids tested in the same study, which were inactive. Even among the active compounds, 28-deoxonimbolide is significantly more potent than common neem limonoids like salannin (IC50 of 112 μM) and nimbin, which is practically non-toxic at >200 μM [2]. This quantitative difference highlights that 28-deoxonimbolide is not a generic limonoid but one of the most potent cytotoxic agents in its class for this specific leukemia model.
| Evidence Dimension | In vitro Cytotoxicity (IC50) against HL60 Leukemia Cells |
|---|---|
| Target Compound Data | 2.7 μM |
| Comparator Or Baseline | Salannin (112 μM); Nimbin (>200 μM) |
| Quantified Difference | 41-fold more potent than salannin; >74-fold more potent than nimbin |
| Conditions | HL60 cell line; 48-hour treatment; MTT assay |
Why This Matters
This level of potency is critical for researchers seeking a robust, selective tool to induce apoptosis in HL60 cells, ensuring that lower compound concentrations can be used to minimize off-target effects and solvent toxicity.
- [1] 28-Deoxonimbolide. (n.d.). MedChemExpress (MCE). Retrieved April 18, 2026, from https://www.medchemexpress.cn/28-deoxonimbolide.html View Source
- [2] Cohen, E., Quistad, G. B., & Casida, J. E. (1996). Cytotoxicity of nimbolide, epoxyazadiradione and other limonoids from neem insecticide. Life Sciences, 58(13), 1075–1081. View Source
